Benzyl palmitate

Catalog No.
S1912822
CAS No.
41755-60-6
M.F
C23H38O2
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl palmitate

CAS Number

41755-60-6

Product Name

Benzyl palmitate

IUPAC Name

benzyl hexadecanoate

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3

InChI Key

CKEVMZSLVHLLBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

Solubility Enhancement:

Benzyl palmitate is a lipophilic (fat-loving) ester. This property allows it to potentially enhance the solubility of poorly water-soluble drugs in formulations. Researchers might investigate if Benzyl palmitate, when combined with a drug, can improve its dissolution rate and bioavailability ().

Penetration Enhancement:

Similar to its solubility enhancement properties, Benzyl palmitate might also act as a penetration enhancer. By incorporating it into topical formulations, researchers could explore if it facilitates the delivery of drugs through the skin ().

Prodrug Design:

Benzyl palmitate's ester bond can be cleaved by enzymes in the body. Researchers could potentially utilize this property in prodrug design. A prodrug is an inactive form of a drug that gets converted to its active form after administration. By attaching a drug molecule to Benzyl palmitate, researchers might create a prodrug with controlled release properties ().

Study of Esterase Activity:

Benzyl palmitate can be used as a substrate to study the activity of esterase enzymes. Esterases are a class of enzymes that break down esters. Researchers might employ Benzyl palmitate to investigate the activity and inhibition of these enzymes, which play a role in various biological processes ().

Benzyl palmitate, also known as palmitic acid benzyl ester, is a fatty acid ester formed from the reaction of palmitic acid and benzyl alcohol. Its molecular formula is C23H38O2C_{23}H_{38}O_{2}, and it has a molecular weight of 346.55 g/mol. This compound is commonly found in various natural products and essential oils, where it contributes to their fragrance and stability. Benzyl palmitate is characterized by its oily consistency and low volatility, making it useful in cosmetic formulations and as a plasticizer in various applications .

  • Hydrolysis: In the presence of water and either an acid or base catalyst, benzyl palmitate can be hydrolyzed back into benzyl alcohol and palmitic acid.
  • Oxidation: This compound can be oxidized to yield benzaldehyde and palmitic acid.
  • Reduction: Reduction reactions can convert benzyl palmitate into its constituent components, benzyl alcohol and palmitic acid.

The general reaction for the synthesis of benzyl palmitate can be represented as follows:

C7H7OH+C15H31COOHC7H7OCOC15H31+H2OC_{7}H_{7}OH+C_{15}H_{31}COOH\rightarrow C_{7}H_{7}OCOC_{15}H_{31}+H_{2}O

Benzyl palmitate plays a significant role in biological systems, primarily through its involvement in protein palmitoylation. This post-translational modification enhances the hydrophobicity of proteins, influencing their stability, localization, and interactions within cellular membranes. The biochemical pathways affected by this compound include those involving protein trafficking and aggregation, which are crucial for maintaining cellular functions.

Furthermore, studies indicate that benzyl palmitate may influence cell signaling pathways and gene expression patterns, thereby affecting cellular metabolism.

Benzyl palmitate is typically synthesized through the esterification process between palmitic acid and benzyl alcohol. This reaction requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is usually conducted under reflux conditions to ensure completion.

Industrial Production

On an industrial scale, optimized conditions are employed for large-scale production, often utilizing continuous reactors to enhance yield and reduce costs .

Benzyl palmitate has diverse applications across various fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: Acts as a solvent or carrier for active ingredients in drug formulations.
  • Food Industry: Occasionally used as a flavoring agent or preservative.
  • Plasticizers: Employed to enhance the flexibility of plastics .

Research indicates that benzyl palmitate interacts with various enzymes and proteins within biological systems. Its role in protein S-palmitoylation suggests that it may modulate the activity of specific proteins involved in signal transduction pathways. The interaction studies highlight its potential as a model compound for investigating enzymatic activities related to lipid modifications .

Benzyl palmitate shares structural similarities with several other compounds, particularly fatty acid esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzyl butyl phthalateDiesterUsed primarily as a plasticizer; health concerns limit its use
Ethyl hexanoateEsterKnown for its fruity aroma; used in flavorings
Methyl oleateEsterDerived from oleic acid; used in biodiesel production
Octyl palmitateEsterUsed as an emulsifier in food products

Uniqueness of Benzyl Palmitate

Benzyl palmitate's unique properties stem from its combination of a long-chain fatty acid (palmitic acid) with a phenolic group (benzyl), which influences its solubility, volatility, and interaction with biological membranes compared to other similar esters. Its specific role in protein modification further distinguishes it from other fatty acid esters that do not exhibit such biological activity .

XLogP3

8.9

UNII

V5DZS5IE7C

Other CAS

41755-60-6

Wikipedia

Benzyl palmitate

Dates

Modify: 2024-04-14

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